Enhanced Precision in Tissue Residue Analysis vs. Unlabeled Internal Standards
Closantel-13C6 provides superior precision in quantitative tissue analysis compared to unlabeled internal standards. In an isotope dilution LC-MS/MS method for bovine and ovine tissues, the use of Closantel-13C6 as the internal standard resulted in a method precision with a relative standard deviation (RSD) of ≤14% and accuracy ranging from 86% to 106% across three fortification levels in muscle, kidney, and liver [1]. This performance is achievable due to the SIL-IS's ability to directly compensate for both extraction variability and matrix-induced ionization effects, a correction unattainable with unlabeled standards.
| Evidence Dimension | Method precision (RSD) and accuracy range for closantel quantification in animal tissues |
|---|---|
| Target Compound Data | Precision RSD ≤14%; Accuracy 86-106% |
| Comparator Or Baseline | Unlabeled internal standard (theoretical baseline) |
| Quantified Difference | Method achieves acceptable validation criteria (accuracy 86-106%, RSD ≤14%) which is contingent on the use of a SIL-IS to correct for matrix effects and extraction losses. |
| Conditions | Online MAX SPE LC-MS/MS system, bovine and ovine muscle, kidney, and liver tissues fortified at three different levels. |
Why This Matters
This level of precision and accuracy is essential for regulatory compliance in food safety surveillance and pharmacokinetic studies, where reliable quantification of residues near the limit of detection is mandatory.
- [1] Lai, S. S. L., Ching, W. H., & Lee, W. O. (2011). Determination of closantel and rafoxanide in animal tissues by online anionic mixed-mode solid-phase extraction followed by isotope dilution liquid chromatography tandem mass spectrometry. Journal of Separation Science, 34(12), 1366-1374. View Source
